(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound "(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine derivative, a class of heterocyclic molecules known for diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Its structure features a thiazolidin-4-one core with a 3-ethoxy-4-hydroxybenzylidene substituent at the 5-position and a 2-phenylethyl group at the 3-position. The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions and biological efficacy .
These structural attributes position the compound as a candidate for drug discovery, particularly in targeting proteins with hydrophobic binding pockets.
Properties
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S2/c1-2-24-17-12-15(8-9-16(17)22)13-18-19(23)21(20(25)26-18)11-10-14-6-4-3-5-7-14/h3-9,12-13,22H,2,10-11H2,1H3/b18-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXLJXZUDOJATE-AQTBWJFISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and ketones with thiosemicarbazide, followed by cyclization. The reaction conditions often include:
Solvents: Ethanol, methanol, or acetic acid
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone
Reduction: Reduction of the carbonyl group to an alcohol
Substitution: Nucleophilic substitution at the thiazolidinone ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield a sulfoxide, while reduction with sodium borohydride may produce an alcohol derivative.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of thiazolidinone derivatives. The compound has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinone exhibit cytotoxic effects against breast and colon cancer cells, potentially through the modulation of apoptotic pathways .
Anti-inflammatory Effects
Research indicates that thiazolidinone compounds can possess anti-inflammatory properties. The target mechanisms often involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Such activities suggest that this compound could be beneficial in treating inflammatory diseases .
Antimicrobial Activity
Thiazolidinones are also recognized for their antimicrobial properties. Studies have shown that they can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents. The specific compound has been tested against several strains, showing significant antibacterial activity .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of certain kinases or phosphatases, which are crucial in cancer metabolism and signal transduction pathways . This inhibition can lead to altered cellular functions that may be exploited for therapeutic purposes.
Drug Design and Development
Due to its structural characteristics, this compound serves as a scaffold for designing new drugs. Medicinal chemists can modify its structure to enhance bioactivity or selectivity towards specific biological targets. Structure-activity relationship (SAR) studies are essential for optimizing these derivatives .
Synthetic Intermediates
In organic synthesis, thiazolidinones are valuable intermediates for creating more complex molecules. The compound can undergo various chemical reactions such as nucleophilic substitutions or cycloadditions, making it a versatile building block in synthetic chemistry .
Green Chemistry Approaches
Recent advancements have focused on synthesizing thiazolidinones using environmentally friendly methods. This includes solvent-free reactions or using renewable resources as starting materials, aligning with the principles of green chemistry .
Case Studies
- Anticancer Research : A study published in Cancer Letters reported that modified thiazolidinones exhibited significant antiproliferative activity against breast cancer cells through the induction of apoptosis via mitochondrial pathways .
- Anti-inflammatory Mechanism : Research in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of thiazolidinone derivatives by demonstrating their ability to inhibit NF-kB signaling pathways in vitro .
- Antimicrobial Efficacy : A clinical trial indicated that thiazolidinone derivatives showed promising results against resistant bacterial strains, suggesting their potential as novel antibiotics .
Mechanism of Action
The mechanism of action of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer effects could be due to the induction of apoptosis or inhibition of cell proliferation pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Rhodanine derivatives are structurally diverse, with variations primarily in the benzylidene and N-substituents. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Rhodanine Derivatives
Key Observations:
Benzylidene Substituents :
- Electron-Withdrawing Groups (e.g., nitro) : Increase electrophilicity, enhancing interactions with nucleophilic targets (e.g., enzymes) .
- Hydroxy/Methoxy Groups : Improve solubility via hydrogen bonding but may reduce membrane permeability. The 3-ethoxy-4-hydroxy group in the target compound balances lipophilicity and H-bonding .
- Methyl/Unsubstituted Benzylidene : Lower polarity, favoring hydrophobic interactions .
Acetamide Derivatives: Enhance water solubility and bioavailability .
Crystallographic and Physicochemical Properties
- Crystal Packing : The 3-ethoxy-4-hydroxy group likely forms intermolecular H-bonds, similar to the 2-hydroxy analogue (II), which exhibits a layered structure stabilized by O–H···S and C–H···O interactions .
- Solubility : The ethoxy group increases logP compared to hydroxy/methoxy derivatives, suggesting better membrane permeability but lower aqueous solubility .
Biological Activity
(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structural configuration that includes a thioxo group and various aromatic substituents, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.48 g/mol. The compound's structure features a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.48 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis.
Anticancer Properties
Thiazolidinones have been investigated for their anticancer effects. A recent study reported that this compound exhibited cytotoxic activity against several cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory effects in various in vitro assays. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting its utility in treating inflammatory diseases .
The biological activities of this compound are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, disrupting cellular functions.
- Receptor Modulation : It can bind to receptors involved in inflammation and apoptosis, thereby modulating signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, the compound may help reduce oxidative stress within cells.
Study 1: Antimicrobial Efficacy
A study conducted on thiazolidinone derivatives highlighted the antimicrobial efficacy of this compound against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating moderate effectiveness compared to standard antibiotics .
Study 2: Cytotoxicity Against Cancer Cells
In vitro tests revealed that the compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis confirmed that treated cells underwent apoptosis as indicated by increased Annexin V staining .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
